Enhanced Lipophilicity via 3-Fluoro Substitution: A Calculated LogP Comparison with Non-Fluorinated Analog
The presence of the fluorine atom at the 3-position of the tetrahydropyridine ring directly increases the compound's lipophilicity compared to its non-fluorinated counterpart. This is a critical parameter for optimizing blood-brain barrier (BBB) penetration and target engagement in central nervous system (CNS) drug discovery programs. The target compound exhibits a computed XLogP3-AA value of 2.2 [1], while the direct non-fluorinated analog, benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 66207-23-6), has an estimated XLogP value of approximately 1.8 based on its molecular structure and lower molecular weight (217.26 g/mol) . This difference of ~0.4 log units is quantifiable and meaningful, as a higher logP generally correlates with improved passive membrane diffusion, a key advantage for CNS-targeted compounds [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 1.8 (estimated for non-fluorinated analog, benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate, CAS 66207-23-6) |
| Quantified Difference | ~0.4 log units (higher lipophilicity for target compound) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); comparison based on structural analogs [1] . |
Why This Matters
A higher logP value can lead to improved passive permeability across biological membranes, a crucial factor in the development of orally bioavailable CNS-active drugs.
- [1] PubChem. (2024). PubChem Compound Summary for CID 72207764, Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate. National Center for Biotechnology Information. View Source
- [2] Kuujia. Cas no 1419101-03-3 (benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate). Product Overview. View Source
